
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms . The compound also has a chloro group and a cyclopropyl group attached .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable pyridine derivative with a 1,2,3-triazole derivative . The exact method can vary depending on the specific substituents on the pyridine and triazole rings. For example, a method involving the protodeboronation of pinacol boronic esters has been reported .Molecular Structure Analysis
The molecular structure of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would be characterized by the presence of a pyridine ring and a 1,2,3-triazole ring. The cyclopropyl group would be attached to the 4-position of the triazole ring, and the 2-position of the pyridine ring would have a chlorine atom attached .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on the specific conditions and reagents used. For example, it could potentially undergo reactions with nucleophiles at the chloro group, or it could participate in reactions involving the triazole or pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific structure. For example, the presence of the chloro group could potentially increase its reactivity, while the cyclopropyl group could influence its steric properties .Mecanismo De Acción
The mechanism of action of “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific biological target. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Safety and Hazards
The safety and hazards associated with “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” would depend on its specific properties. For example, if it exhibits biological activity, it could potentially have toxic effects. Therefore, appropriate safety precautions should be taken when handling this compound .
Direcciones Futuras
The future research directions for “2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine” could involve further exploration of its biological activities and potential applications in medicine. For example, it could be investigated as a potential anticancer or antimicrobial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its properties .
Propiedades
IUPAC Name |
2-chloro-6-(4-cyclopropyltriazol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-2-1-3-10(12-9)15-6-8(13-14-15)7-4-5-7/h1-3,6-7H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUXNHQKNUQIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2904870.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)
![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)
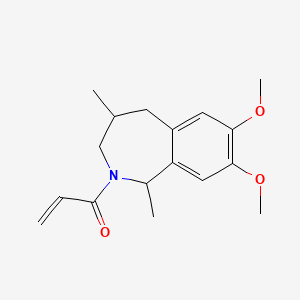
![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)
![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)
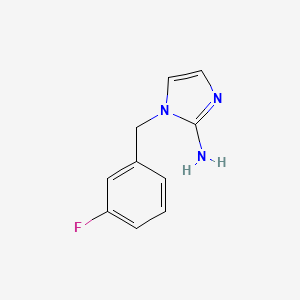
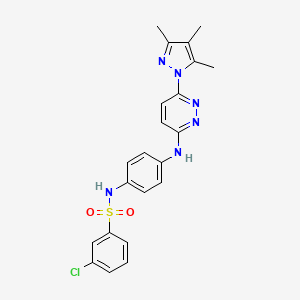
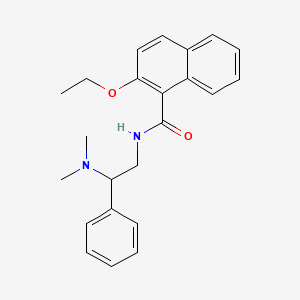
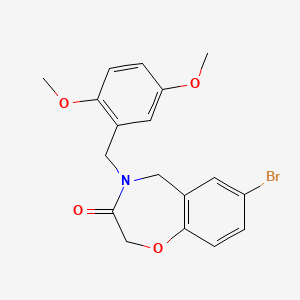
![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)